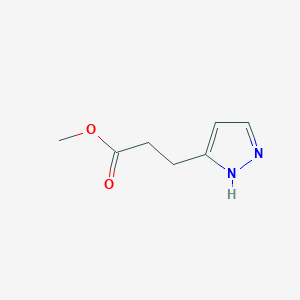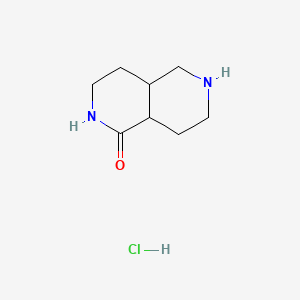
Octahydro-2,6-naphthyridin-1(2H)-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of naphthyridine, characterized by its octahydro structure, which implies the presence of eight hydrogen atoms added to the naphthyridine ring system. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride typically involves the hydrogenation of 2,6-naphthyridine. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The hydrogenation reaction adds hydrogen atoms to the naphthyridine ring, resulting in the octahydro structure.
Industrial Production Methods: In an industrial setting, the production of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with efficient catalysts is crucial for large-scale production. The final product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid.
Types of Reactions:
Oxidation: Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be further reduced under specific conditions to yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the ring structure. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms depending on the extent of oxidation.
Reduced Derivatives: Fully saturated naphthyridine derivatives.
Substituted Products: Compounds with nucleophilic groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2,6-Naphthyridine: The parent compound from which Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is derived.
Octahydro-1,5-naphthyridin-2(1H)-one: A similar compound with a different substitution pattern on the naphthyridine ring.
Hexahydro-2,6-naphthyridine: A partially hydrogenated derivative of naphthyridine.
Uniqueness: Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is unique due to its fully hydrogenated naphthyridine ring, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C8H15ClN2O |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-2,6-naphthyridin-1-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h6-7,9H,1-5H2,(H,10,11);1H |
InChI-Schlüssel |
GMNXKOCXRFPFRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2C1CNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


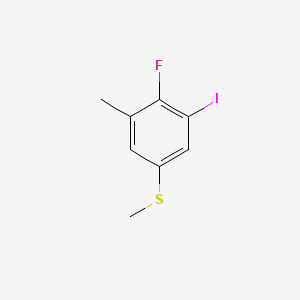

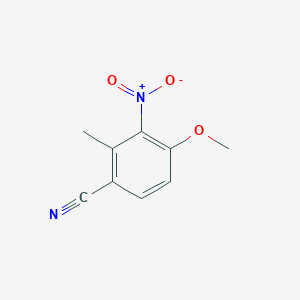
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)

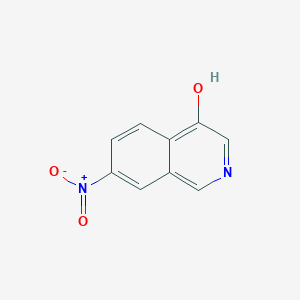

![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
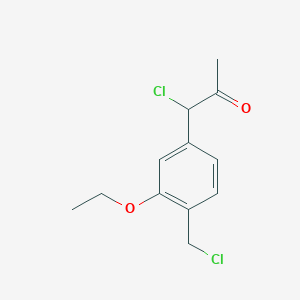

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
